molecular formula C31H31N5O4S B2920532 2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1024281-06-8

2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B2920532
CAS No.: 1024281-06-8
M. Wt: 569.68
InChI Key: NOVTVAPNXFNRLL-UHFFFAOYSA-N
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Description

2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes an imidazo[1,2-c]quinazoline core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazo[1,2-c]quinazoline core, followed by the introduction of the sulfanyl and acetamide groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups or the imidazo[1,2-c]quinazoline core.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the acetamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an anti-cancer or anti-inflammatory agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-c]quinazoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its complex structure and potential for diverse biological activities. Its imidazo[1,2-c]quinazoline core sets it apart from simpler compounds, offering a wide range of applications in scientific research and industry.

Biological Activity

The compound 2-{[2-({[(2-methoxyphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic molecule that belongs to the imidazoquinazoline family. This class of compounds has garnered attention for its diverse biological activities, including potential therapeutic applications in oncology and metabolic disorders.

Chemical Structure and Properties

The compound features multiple functional groups that contribute to its biological activity:

  • Imidazoquinazoline Core : Known for its ability to interact with various biological targets.
  • Methoxyphenyl and Propan-2-yl Substituents : These groups may enhance lipophilicity and modulate receptor interactions.

The specific mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Enzyme Inhibition : Interactions with enzymes related to metabolic pathways, potentially influencing glucose metabolism and lipid profiles.
  • Receptor Modulation : Binding to specific receptors may alter signaling pathways involved in cell proliferation and apoptosis.

Antidiabetic Activity

Recent studies have indicated that compounds within the imidazoquinazoline class can act as inhibitors of α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism. The biological evaluation of related compounds suggests that they may effectively lower blood glucose levels by delaying carbohydrate absorption in the intestines .

Anticancer Potential

Compounds derived from the imidazoquinazoline scaffold have shown promise in cancer research. They may inhibit pathways associated with tumor growth and metastasis. For instance, studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

1. Inhibition of α-Glucosidase

A study evaluated several imidazoquinazoline derivatives for their α-glucosidase inhibitory activity. The most potent compound exhibited an IC50 value of 50.0 ± 0.12 µM, indicating significant potential for managing diabetes .

2. Anticancer Activity

Another investigation focused on the anticancer properties of imidazoquinazoline derivatives. The findings revealed that specific analogs could significantly reduce cell viability in breast cancer cells through apoptosis pathways. The study highlighted the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings and the presence of sulfur moieties are crucial for enhancing biological efficacy. For example:

CompoundSubstituentsIC50 (µM)Biological Activity
19e2-Methoxyphenyl50.0 ± 0.12α-Glucosidase Inhibitor
27eBenzo[4,5]imidazo268.25 ± 0.09Anticancer Activity

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-[3-oxo-5-[2-oxo-2-(4-propan-2-ylanilino)ethyl]sulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O4S/c1-19(2)20-12-14-22(15-13-20)33-28(38)18-41-31-35-24-10-6-5-9-23(24)29-34-25(30(39)36(29)31)16-27(37)32-17-21-8-4-7-11-26(21)40-3/h4-15,19,25H,16-18H2,1-3H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVTVAPNXFNRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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